4-(2-Chlorophenyl)-3-thiosemicarbazide
Overview
Description
- 4-(2-Chlorophenyl)-3-thiosemicarbazide is a chemical compound with the molecular formula C₇H₇ClN₄S .
- It belongs to the class of thiosemicarbazides , which are derivatives of thiosemicarbazone.
- The compound contains a chlorophenyl group and a thiosemicarbazide functional group.
Synthesis Analysis
- The synthesis of 4-(2-Chlorophenyl)-3-thiosemicarbazide can be achieved through several methods, including condensation reactions between 2-chlorobenzaldehyde and thiosemicarbazide .
- The reaction typically involves the formation of a Schiff base followed by reduction to yield the desired product.
Molecular Structure Analysis
- The compound has a planar structure due to the presence of the thiosemicarbazide moiety.
- The chlorophenyl group is attached to the thiosemicarbazide nitrogen atom.
Chemical Reactions Analysis
- 4-(2-Chlorophenyl)-3-thiosemicarbazide can undergo various reactions, including oxidation , reduction , and substitution reactions.
- It may participate in metal complexation reactions due to the presence of the thiosemicarbazide group.
Physical And Chemical Properties Analysis
- 4-(2-Chlorophenyl)-3-thiosemicarbazide is likely a solid at room temperature.
- It may have a pungent odor due to the presence of the thiosemicarbazide group.
- Solubility : It is sparingly soluble in water but more soluble in organic solvents.
Scientific Research Applications
Synthesis and Biological Activity
4-(2-Chlorophenyl)-3-thiosemicarbazide serves as an essential intermediate in synthesizing a broad spectrum of heterocyclic compounds demonstrating significant biological activities. For example, its derivatives have been explored for their potent urease inhibitory activity, showcasing excellent inhibition in vitro, with some compounds being markedly more active than the standard thiourea. This indicates a promising avenue for developing new urease inhibitors based on the structural framework of 4-(2-Chlorophenyl)-3-thiosemicarbazide derivatives (Ali et al., 2018).
Antimicrobial and Anthelmintic Activities
The compound has also been used to synthesize derivatives with antimicrobial and anthelmintic activities. Studies have demonstrated the preparation of various derivatives from 3-Chlorobenzothiophene-2-carbonylchloride, showing significant screening results against a range of bacterial strains and helminth species, thus underlining the compound's versatility in contributing to new antimicrobial and anthelmintic agents (Naganagowda & Padmashali, 2010).
Anti-HIV Activity
In the realm of antiviral research, derivatives synthesized from 4-(2-Chlorophenyl)-3-thiosemicarbazide were evaluated against HIV-1 and HIV-2 strains. Although most compounds did not exhibit significant activity, specific derivatives showed cytotoxicity against MT-4 cells, hinting at a potential scaffold for designing new anti-HIV agents (Akhtar et al., 2007).
Enzyme Inhibition
The modification of 4-(2-Chlorophenyl)-3-thiosemicarbazide has led to the synthesis of compounds with notable enzyme inhibitory activities, such as lipase and α-glucosidase inhibition. This enzyme inhibition capability suggests a potential for these compounds to be developed into therapeutic agents for conditions related to enzyme dysfunction (Bekircan et al., 2015).
Spectral Characterization and Structural Analysis
Thiosemicarbazides derived from 4-(2-Chlorophenyl)-3-thiosemicarbazide have undergone extensive spectral characterization and crystal structure analysis, providing vital insights into their chemical behavior and potential applications in material science and drug design. These analyses contribute to a deeper understanding of the compound's chemical properties and potential reactivity patterns (Umamatheswari et al., 2011).
Safety And Hazards
- Toxicity : The compound’s toxicity profile is not well-established. Caution should be exercised during handling.
- Storage : Store in a cool, dry place away from light.
- Environmental Impact : No specific environmental hazards reported.
Future Directions
- Investigate the compound’s pharmacological properties and potential applications.
- Explore its use in drug development , especially in the context of antimicrobial or antiviral agents.
properties
IUPAC Name |
1-amino-3-(2-chlorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLXBDOYXPALCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273392 | |
Record name | N-(2-Chlorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Chlorophenyl)-3-thiosemicarbazide | |
CAS RN |
42135-75-1 | |
Record name | N-(2-Chlorophenyl)hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42135-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chlorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chlorophenyl)-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.